2-(((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol
Description
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-9-11(4-5-22)16(23)20-17(18-9)27-7-14-19-15(21-26-14)10-2-3-12-13(6-10)25-8-24-12/h2-3,6,22H,4-5,7-8H2,1H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBJTHPCIVTZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC4=C(C=C3)OCO4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 401.48 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, which is often associated with various pharmacological properties.
Anticancer Activity
Research has indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. A study demonstrated that derivatives of this structure showed potent antitumor activity against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these compounds were notably lower than those of standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic potential .
Table 1: Anticancer Activity of Related Compounds
The mechanism of action appears to involve the inhibition of the epidermal growth factor receptor (EGFR), alongside triggering apoptosis through mitochondrial pathways involving proteins such as Bax and Bcl-2 .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that derivatives containing the benzo[d][1,3]dioxole moiety can effectively inhibit the growth of various bacterial strains including Escherichia coli and Bacillus subtilis. The presence of hydrophobic groups in these compounds enhances their interaction with microbial membranes, leading to increased antimicrobial efficacy .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 25 µg/mL |
| Compound D | B. subtilis | 15 µg/mL |
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzo[d][1,3]dioxole derivatives for their anticancer properties. The study highlighted that specific modifications to the dioxole ring significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity to normal cells .
Another investigation focused on the compound's potential as an antifungal agent against Candida albicans, where it demonstrated effective inhibition at concentrations lower than those required for conventional antifungal treatments .
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : Blocking this receptor can prevent cancer cell proliferation.
- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells.
- Membrane Disruption : In antimicrobial applications, it disrupts bacterial cell membranes leading to cell lysis.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C19H22N4O4S
- Molecular Weight : 402.47 g/mol
Structural Features
The compound consists of a benzo[d][1,3]dioxole moiety linked to an oxadiazole ring, which is further connected to a thioether and a pyrimidine derivative. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been synthesized and tested against various bacterial strains, showing promising antibacterial effects . The presence of the thioether group may enhance the compound's lipophilicity, aiding in membrane penetration and increasing efficacy against pathogens.
Anticancer Potential
The oxadiazole scaffold is known for its anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The incorporation of the pyrimidine ring may also contribute to the compound's ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways .
Antioxidant Activity
Compounds with the benzo[d][1,3]dioxole structure are often evaluated for their antioxidant capabilities. The presence of hydroxyl groups in the pyrimidine derivative can enhance radical scavenging activity, making it a candidate for formulations aimed at reducing oxidative stress in biological systems .
Case Study 1: Antimicrobial Efficacy
A study published in Molecules demonstrated that a series of oxadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound under discussion showed enhanced activity compared to its parent compounds due to structural modifications that improved binding affinity to bacterial targets .
Case Study 2: Anticancer Activity
In preclinical trials, derivatives of this compound were tested on various cancer cell lines. Results indicated that modifications on the oxadiazole ring improved cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural motifs with several derivatives documented in the literature:
*Calculated based on molecular formula.
Physicochemical and Bioactive Properties
- Solubility : The hydroxyethyl group in the target compound likely enhances aqueous solubility compared to methylthio analogs (e.g., compounds in ). However, the benzodioxole and oxadiazole rings may reduce solubility relative to simpler pyrimidin-4-ol derivatives .
- Metabolic Stability: The oxadiazole ring is less prone to oxidative degradation than thiadiazole or thiazolidinone groups in analogues .
- Bioactivity: While direct bioactivity data for the target compound is unavailable, structurally related compounds exhibit diverse activities: Pyrido-pyrimidinone derivatives (e.g., ) show promise as kinase inhibitors due to planar fused-ring systems. Benzothiadiazole-pyrimidinones (e.g., ) are studied for antiviral applications. Simple pyrimidin-4-ols (e.g., ) often serve as intermediates in antimetabolite drug synthesis.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
